

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid literature review

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Compound of Interest

Compound Name:	5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Cat. No.:	B1487731

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An In-Depth Technical Guide to **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid**: A Cornerstone Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged" structure. Its significance lies in its ability to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). The nitrogen atom at position 7 and the pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, effectively mimicking the binding of ATP itself. This hinge-binding motif is a cornerstone of many successful kinase inhibitor designs.^[1]

Within this important class of heterocycles, **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid** stands out as a particularly versatile and powerful building block for drug discovery. It possesses two orthogonal, strategically placed functional groups: a bromine atom at the C5-position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a carboxylic acid at the C6-position, perfectly suited for amide bond formation. This bifunctionality allows researchers to systematically and independently explore two distinct vectors of chemical space emanating from the core scaffold, making it an invaluable tool for generating focused libraries of compounds in structure-activity relationship (SAR) studies. This guide provides a senior

scientist's perspective on the synthesis, reactivity, and strategic application of this key intermediate.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the starting point for any successful research campaign. The key identifiers and computed properties for **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid** are summarized below.[2]

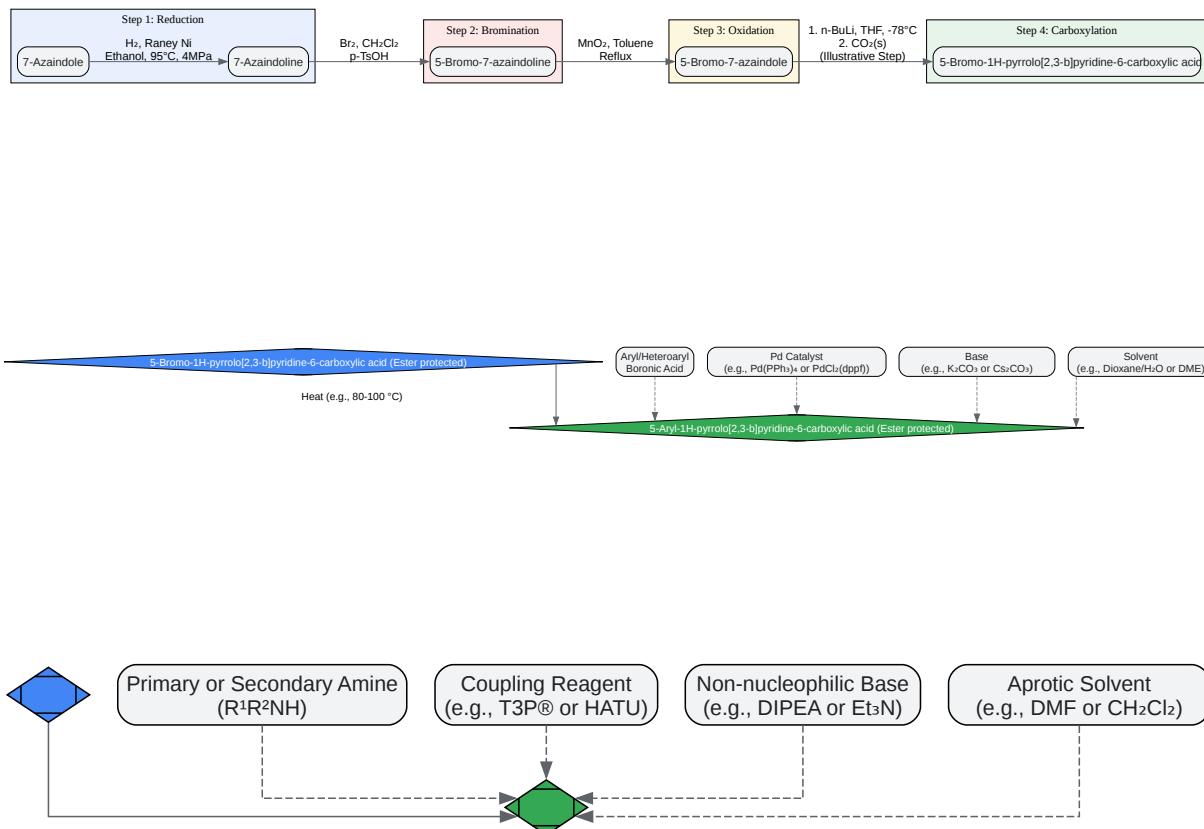
Property	Value
IUPAC Name	5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Synonym	5-Bromo-7-azaindole-6-carboxylic acid
CAS Number	1190322-26-9
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂
Molecular Weight	241.04 g/mol
SMILES	C1=CNC2=NC(=C(C=C2Br)C(=O)O
InChIKey	XLDHSOLQOJNDAZ-UHFFFAOYSA-N

Synthesis of the Core Scaffold: A Representative Strategy

While **5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid** is commercially available, understanding its synthesis is crucial for bespoke modifications or scale-up. A direct, one-pot synthesis is not commonly reported; however, a robust and logical pathway can be constructed from literature precedents on related 7-azaindoles. The strategy involves building the core heterocycle first, followed by functionalization. A common route begins with the commercially available 7-azaindole.[3]

The causality for this multi-step approach is rooted in controlling regioselectivity and managing the reactivity of the intermediates.

- Reduction to Azaindoline: The pyrrole ring of 7-azaindole is electron-rich and susceptible to uncontrolled reactions under electrophilic bromination conditions. Therefore, the first step is the selective reduction of the pyrrole double bond to form the 7-azaindoline. This is typically achieved via catalytic hydrogenation using a catalyst like Raney Nickel. This temporarily "protects" the pyrrole system, making the pyridine ring's electronics more predictable for the subsequent bromination.[3]
- Electrophilic Bromination: With the pyrrole ring saturated, the pyridine ring can be selectively brominated. The amino group of the azaindoline is an ortho-, para-director. The C5 position is para to the nitrogen and is sterically accessible, making it the primary site for electrophilic substitution. A standard brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent is effective.[3]
- Oxidative Aromatization: The penultimate step is to restore the aromatic pyrrole ring. This dehydrogenation is a critical oxidation step. A mild oxidant like manganese dioxide (MnO_2) is often preferred because it is highly effective for oxidizing allylic/benzyllic-type hydrogens (as found in the azaindoline) without over-oxidizing other parts of the molecule. This step reliably yields the stable 5-bromo-7-azaindole core.[3]
- Carboxylation: The final installation of the carboxylic acid at the C6 position is the most challenging step. A classic and effective method for converting an aryl halide to a carboxylic acid is via organometallic chemistry. However, the C5-bromo position must be differentiated from a second halogen at C6. A more practical route involves a directed ortho-metallation approach or starting from a precursor already containing a C6 handle. For the purpose of this guide, we will assume a precursor leading to 5-bromo-7-azaindole, which is then carboxylated. A plausible, albeit advanced, method involves a halogen-metal exchange followed by quenching with carbon dioxide. This requires careful control of temperature and stoichiometry to selectively metallate at a different position if a dihalo-precursor were used. A more common industrial approach would be to start with a pyridine precursor that already contains the C6-carboxy or cyano group and build the pyrrole ring onto it.



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